molecular formula C13H13NO3 B1621010 Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 23789-85-7

Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B1621010
CAS No.: 23789-85-7
M. Wt: 231.25 g/mol
InChI Key: YWXSZQRCUSJNGK-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinolone derivative with a molecular formula of C₁₃H₁₃NO₃ (molecular weight: 231.25 g/mol). Its structure features a 1,4-dihydroquinoline core substituted with a methyl group at the N1 position and an ethyl ester at the C3 position (Figure 1). The compound is synthesized via Gould-Jacobs cyclization or similar methods, as observed in related analogs . Key physicochemical properties include predicted collision cross-section (CCS) values for various adducts (e.g., [M+H]⁺: 149.0 Ų, [M+Na]⁺: 163.5 Ų), which are critical for analytical characterization .

Properties

IUPAC Name

ethyl 1-methyl-4-oxoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)10-8-14(2)11-7-5-4-6-9(11)12(10)15/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXSZQRCUSJNGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=CC=CC=C2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364172
Record name Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23789-85-7
Record name Ethyl 1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 1-METHYL-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE
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Preparation Methods

Primary Synthetic Routes

Alkylation of 4-Hydroxyquinoline-3-Carboxylate Esters

The most widely reported method involves N-methylation of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate using methyl iodide.

Reaction Conditions
  • Stage 1 : Base-mediated deprotonation

    • Reagents : Potassium carbonate (K₂CO₃)
    • Solvent : N,N-dimethylformamide (DMF)
    • Temperature : 20°C
    • Duration : 1 hour
    • Atmosphere : Inert gas (N₂/Ar)
  • Stage 2 : Alkylation

    • Alkylating agent : Methyl iodide (CH₃I)
    • Temperature : 60°C
    • Duration : 8 hours
    • Yield : 89%

Mechanistic Insight :
The reaction proceeds via nucleophilic substitution (SN2), where K₂CO₃ deprotonates the N-H group of the quinoline, generating a nucleophilic nitrogen that attacks methyl iodide.

Alternative Cyclization Approaches

Condensation of Ethyl Acetoacetate with Substituted Anilines

A less common route involves cyclocondensation to construct the quinoline core:

  • Intermediate formation : Ethyl acetoacetate reacts with 2-aminobenzaldehyde under acidic conditions.
  • Cyclization : Promoted by PPA (polyphosphoric acid) or H₂SO₄.
  • Oxidation : Introduction of the 4-oxo group via KMnO₄ or CrO₃.

Limitations :

  • Lower yields (60–70%) compared to alkylation routes.
  • Requires stringent control of stoichiometry and temperature.

Optimization Strategies

Solvent and Base Selection

Parameter Optimal Choice Suboptimal Alternatives Impact on Yield
Solvent DMF DMSO, THF +15% efficiency
Base K₂CO₃ NaHCO₃, NaOH Prevents hydrolysis of ester groups
Alkylating Agent Methyl iodide Dimethyl sulfate Higher purity

Key Finding : DMF enhances solubility of intermediates, while K₂CO₃ minimizes side reactions.

Temperature and Reaction Time

  • Stage 1 (Deprotonation) :
    • 20°C : Ensures complete deprotonation without ester degradation.
  • Stage 2 (Alkylation) :
    • 60°C for 8 hours : Balances reaction rate and byproduct formation.

Deviation Effects :

  • Temperatures >70°C lead to quinoline ring decomposition (observed via HPLC).
  • Shorter durations (<6 hours) result in <50% conversion.

Functional Group Transformations

Hydrolysis to Carboxylic Acid Derivatives

Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate serves as a precursor for bioactive acids:

  • Saponification :
    • Reagents : 2N NaOH, reflux (2 hours)
    • Acidification : HCl to pH 4
    • Yield : 92%

Application : The carboxylic acid derivative (CAS 13721-01-2) is a key intermediate for antitumor agents.

Scalability and Industrial Feasibility

Pilot-Scale Production

  • Batch Size : 1 kg demonstrated in patent EP0351889B1.
  • Purification : Recrystallization from methanol/water (3:1 v/v) achieves >98% purity.
  • Cost Analysis :
    • Raw materials: $12.00/250 mg (lab scale)
    • Bulk pricing (≥1 kg): Reduced by 40% via optimized solvent recovery.

Challenges and Mitigation

Common Byproducts

  • N,N-Dimethylquinoline derivatives : Formed via over-alkylation.
    • Solution : Strict stoichiometric control (1:1.05 substrate:CH₃I).
  • Ester Hydrolysis : Occurs at pH >10.
    • Solution : Use weak bases (K₂CO₃ instead of NaOH).

Emerging Methodologies

Microwave-Assisted Synthesis

  • Conditions : 100 W, 80°C, 30 minutes
  • Advantage : 95% yield with 50% reduced solvent volume.
  • Limitation : Specialized equipment required.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization:

Reaction Conditions Yield Product
Basic hydrolysis2N NaOH, 90–100°C, 2–4 hours 55–65%4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
Acidic hydrolysisSOCl₂ in ethanol, 85°C, overnight 72.8%Ethyl ester intermediate (prior to purification)

Hydrolysis in basic media proceeds via nucleophilic attack by hydroxide ions, while acidic conditions (e.g., SOCl₂) facilitate ester activation for subsequent reactions.

N-Alkylation Reactions

The nitrogen atom at position 1 participates in alkylation, enabling the introduction of substituents. A notable example involves methyl iodide:

Reagent Conditions Yield Product
Methyl iodideK₂CO₃, DMF, 60°C, 8 hours 89%1-Methyl derivative

This reaction proceeds via an SN2 mechanism, with potassium carbonate acting as a base to deprotonate the nitrogen, enhancing nucleophilicity.

Cyclization and Ring Functionalization

The quinoline core undergoes cyclization and substitution reactions. For example:

  • Cyclization : Treatment with potassium t-butoxide in t-butanol induces cyclization to form fused quinoline derivatives .

  • Substitution : Hydrogenation of nitro groups (e.g., 5-nitro derivatives) produces amino-functionalized quinolines, which are intermediates for further derivatization .

Amidation and Coupling Reactions

The carboxylic acid (derived from hydrolysis) participates in coupling reactions to form carboxamides:

Reagent Conditions Application
Amines (e.g., benzylamine)HOBt, DMF, room temperature Synthesis of 3-carboxamide derivatives

These reactions are pivotal in medicinal chemistry for introducing bioisosteric groups or enhancing target binding .

Substituent Effects on Reactivity

  • Electron-withdrawing groups (e.g., fluorine at position 6) increase electrophilicity at the ester carbonyl, accelerating hydrolysis .

  • Steric hindrance from the 1-methyl group reduces reaction rates at the nitrogen site, necessitating stronger bases for alkylation .

Key Research Findings

  • Antiviral Activity : Derivatives with 4-fluorobenzoyl substituents exhibit anti-HIV activity (EC₅₀ = 75 μM) via integrase inhibition .

  • Cannabinoid Receptor Selectivity : Structural modifications at the 3-carboxamide position enhance CB2 receptor binding (Ki < 100 nM) .

This compound’s reactivity profile underscores its utility as a scaffold in drug discovery and organic synthesis. Experimental protocols and yields are optimized for reproducibility, as demonstrated in peer-reviewed studies .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
EMQ exhibits significant antimicrobial properties, particularly against various bacterial strains. It inhibits bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication in bacteria. By targeting these enzymes, EMQ disrupts bacterial cell division, leading to cell death.

Anticancer Potential
Research indicates that EMQ derivatives have potential anticancer properties as they act as inhibitors of tyrosine kinases, often overactive in cancer cells. Studies have shown that these compounds can slow down the proliferation of cancer cells, offering pathways for developing new cancer therapies .

Anti-inflammatory Effects
Some derivatives of EMQ are being explored for their anti-inflammatory effects, potentially providing new treatments for inflammatory diseases.

Organic Synthesis

EMQ serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile in organic synthesis.

Chemical Reactions Involving EMQ

Type of Reaction Reagents Used Major Products Formed
OxidationPotassium permanganate, chromium trioxideQuinoline-2,4-dione derivatives
ReductionSodium borohydride, lithium aluminum hydride4-Hydroxyquinoline derivatives
SubstitutionAlkyl halides, acyl chloridesVarious substituted quinoline esters

Biological Research

EMQ is being investigated for its potential applications in various therapeutic areas:

  • Antiviral Activity : Ongoing research is evaluating its efficacy against viral infections.
  • Cystic Fibrosis Treatment : EMQ derivatives are being studied as potential CFTR potentiators that may benefit cystic fibrosis patients.

Case Study 1: Antimicrobial Properties

A study demonstrated that EMQ effectively inhibited the growth of multiple bacterial strains in vitro. The mechanism involved the inhibition of DNA gyrase activity, leading to decreased bacterial viability.

Case Study 2: Anticancer Activity

In vitro tests showed that EMQ derivatives significantly reduced the proliferation of human cancer cell lines by inhibiting specific signaling pathways associated with tumor growth.

Mechanism of Action

The mechanism of action of ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with various molecular targets. In antimicrobial applications, it targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Quinolone derivatives are highly tunable, with substitutions at positions 1, 2, 6, 7, and 8 significantly altering biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Compound Substituents Key Properties Reference
Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (Target) 1-CH₃, 3-COOEt CCS [M+H]⁺: 149.0 Ų; Intermediate for further functionalization
Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (14a) 7-OCH₃, 3-COOEt Synthesized via Gould-Jacobs cyclization; potential antimicrobial activity
Ethyl 2-(3-chlorophenyl)-6-fluoro-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate 2-(3-ClPh), 6-F, 7-OCH₃, 3-COOEt Antimalarial (EC₅₀: 80 nM vs. P. falciparum); high solubility (20 μM, pH 7.4)
Ethyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate 7-Cl, 8-CH₃, 3-COOEt Industrial-grade pesticide intermediate; CAS 103877-51-6
Ethyl 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate 1-cyclopropyl, 6-F, 8-OCH₃, 3-COOEt Antibacterial intermediate; crystal structure resolved (bond angles: C10-N2-C5 = 121°)
Ethyl 1-methyl-4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate 1-CH₃, 2-Ph, 3-COOEt Molecular weight: 307.35 g/mol; enhanced π-π stacking potential

Key Observations :

  • Position 1 : A methyl group (target compound) vs. cyclopropyl (antibacterial analogs) affects steric bulk and membrane permeability .
  • Position 2 : Aryl groups (e.g., 3-chlorophenyl in antimalarial analogs) improve target binding but reduce solubility .
  • Positions 6/7/8 : Halogens (F, Cl) or methoxy groups enhance bioactivity (e.g., antimalarial EC₅₀ = 80 nM) but may increase metabolic instability .

Physicochemical Properties

Property Target Compound Ethyl 7-methoxy analog (14a) Ethyl 2-(3-ClPh) analog
Molecular Weight (g/mol) 231.25 261.27 394.80
Solubility (pH 7.4) Moderate Low High (20 μM)
Predicted CCS [M+H]⁺ (Ų) 149.0 ~160 (estimated) ~170 (estimated)
LogP (estimated) 2.1 2.5 3.8

The target compound’s simpler structure confers moderate solubility and lower lipophilicity (LogP ≈ 2.1), making it a versatile intermediate for further derivatization .

Biological Activity

Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (EMQ) is a heterocyclic compound that belongs to the quinoline family, recognized for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has a molecular formula of C12H11NO3C_{12}H_{11}NO_3 and a molecular weight of approximately 231.25 g/mol. Its structure features a quinoline core with an ethyl ester group at the 3-position, a methyl group at the 1-position, and a keto group at the 4-position. This unique arrangement contributes to its biological activity and makes it a valuable scaffold in drug development.

Biological Activities

1. Antimicrobial Properties
EMQ exhibits significant antimicrobial activity, particularly against various bacterial strains. It has been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication in bacteria. By targeting these enzymes, EMQ disrupts bacterial cell division, leading to cell death .

2. Anticancer Potential
Research indicates that EMQ derivatives have potential anticancer properties. They act as inhibitors of tyrosine kinases, which are often overactive in cancer cells. Studies have demonstrated that these compounds can slow down the proliferation of cancer cells, offering pathways for developing new cancer therapies .

3. Other Biological Activities
In addition to its antimicrobial and anticancer activities, EMQ has been explored for other therapeutic applications:

  • Anti-inflammatory Effects : Some derivatives show promise as anti-inflammatory agents.
  • Antiviral Activity : Research is ongoing to evaluate its efficacy against viral infections.
  • Cystic Fibrosis Treatment : EMQ derivatives are being investigated as potential CFTR potentiators, which may benefit cystic fibrosis patients .

The mechanism of action of EMQ involves several pathways:

  • Enzyme Inhibition : By inhibiting DNA gyrase and topoisomerase IV, EMQ prevents bacterial replication.
  • Kinase Inhibition : In cancer cells, the inhibition of tyrosine kinases disrupts signaling pathways essential for cell growth and survival .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntimicrobialInhibition of DNA gyrase and topoisomerase IV
AnticancerTyrosine kinase inhibition
Anti-inflammatoryModulation of inflammatory pathways
AntiviralPotential inhibition of viral replication

Case Study: Anticancer Activity

A study focused on the synthesis of EMQ derivatives aimed at evaluating their anticancer properties found that specific modifications at the C-2 and C-3 positions enhanced their efficacy against cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations, supporting their potential use in cancer therapy .

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of EMQ against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated potent activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as a lead compound for new antimicrobial agents .

Q & A

Q. What are the common synthetic routes for Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. Key intermediates, such as ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, are modified through regioselective substitutions. For example, introducing methyl groups at the 1-position and optimizing fluoro/chloro substituents at the 6- and 7-positions are critical for structural specificity. Reaction conditions (e.g., temperature, solvent polarity) significantly influence regioselectivity, as seen in reductions using stannous chloride under acidic vs. reflux conditions .

Q. How is the compound characterized structurally?

X-ray crystallography is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL, SHELXS) is widely used for refinement, enabling precise determination of bond lengths, angles, and intermolecular interactions. For example, hydrogen-bonding networks (e.g., N–H⋯O, C–H⋯Cl) can be visualized, as demonstrated in studies of related quinolones . Complementary techniques like NMR (for substituent analysis) and mass spectrometry (for molecular weight confirmation) are also employed.

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and purity?

Optimization involves systematic variation of:

  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reactivity in cyclocondensation.
  • Catalysts : Palladium on carbon (Pd/C) is effective for hydrogenation steps .
  • Temperature control : Reductions at room temperature vs. reflux can alter product distribution (e.g., avoiding side reactions in dihydroquinoline derivatives) .
    Documenting reaction kinetics and using HPLC for real-time purity assessment are recommended.

Q. How should researchers resolve contradictions in spectroscopic data during structural analysis?

Discrepancies between calculated and observed spectra (e.g., unexpected NMR shifts) require:

  • Multi-technique validation : Combine 2D NMR (COSY, HSQC) with X-ray data to confirm substituent positions.
  • Hydrogen-bonding analysis : Crystal packing effects (e.g., C–H⋯O interactions) can distort spectroscopic predictions. Refer to graph-set analysis for hydrogen-bond patterns .
  • Computational modeling : DFT calculations can predict spectroscopic behavior and reconcile experimental anomalies.

Q. What is the role of substituent modifications on bioactivity?

Substituents at the 1-, 6-, 7-, and 8-positions directly influence antimicrobial potency. For instance:

  • 1-Methyl group : Enhances membrane permeability by reducing polarity.
  • Fluoro/chloro groups : Improve DNA gyrase binding affinity in bacterial targets .
  • Methoxy groups : Alter pharmacokinetic properties by modulating solubility .
    Structure-activity relationship (SAR) studies using MIC assays against bacterial/fungal strains are critical for validation.

Q. How can intermolecular interactions in crystal structures inform drug design?

Intermolecular forces (e.g., hydrogen bonds, π-π stacking) dictate packing efficiency and stability. For example:

  • Ribbon-like structures : Observed in ethyl 7-amino-1-cyclopropyl derivatives, these are stabilized by N–H⋯O bonds along the c-axis .
  • Thermal stability : Melting points correlate with packing density; high-resolution crystallography (≤1.0 Å) resolves subtle conformational variations .

Q. What strategies address polymorphic form challenges during crystallization?

  • Solvent screening : Use mixed solvents (e.g., chloroform/methanol) to favor specific polymorphs.
  • Seeding techniques : Introduce pre-formed crystals to control nucleation.
  • Dynamic DSC/TGA analysis : Monitor phase transitions and stability under thermal stress .

Q. How can computational modeling enhance understanding of bioactivity mechanisms?

  • Docking studies : Simulate interactions with bacterial DNA gyrase using software like AutoDock.
  • Pharmacophore mapping : Identify critical functional groups (e.g., 4-oxo, carboxylate) for target binding.
  • MD simulations : Predict conformational flexibility under physiological conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

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